Isoorientin

Catalog No.
S530935
CAS No.
4261-42-1
M.F
C21H20O11
M. Wt
448.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoorientin

CAS Number

4261-42-1

Product Name

Isoorientin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21+/m1/s1

InChI Key

ODBRNZZJSYPIDI-VJXVFPJBSA-N

SMILES

O=C1C=C(C2=CC=C(O)C(O)=C2)OC3=CC(O)=C([C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO)O4)O)O)O)C(O)=C13

Solubility

Soluble in DMSO

Synonyms

6-Glc-luteolin, homoorientin, iso-orientin, isoorientin, luteolin-6-C-glucoside

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

Description

The exact mass of the compound Isoorientin is 448.1006 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Luteolin - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Cancer Properties

Several studies have explored Isoorientin's potential role in cancer prevention and treatment. Research suggests Isoorientin may exhibit anti-cancer effects through various mechanisms, including:

  • Suppression of cell proliferation: Isoorientin may inhibit the growth and division of cancer cells.
  • Induction of apoptosis: Studies indicate Isoorientin may trigger programmed cell death (apoptosis) in cancer cells [].
  • Anti-angiogenesis: Isoorientin might impede the formation of new blood vessels that tumors require for growth [].

Anti-Inflammatory Properties

Scientific research suggests Isoorientin possesses anti-inflammatory properties. Studies have shown it may reduce the production of inflammatory mediators, such as cytokines, which contribute to various inflammatory diseases []. Further research is necessary to determine its potential therapeutic application in inflammatory conditions.

Other Potential Applications

Preliminary scientific research suggests Isoorientin may have other potential applications, including:

  • Neuroprotective effects: Studies indicate Isoorientin might offer protection against neurodegenerative diseases [].
  • Antioxidant activity: Isoorientin exhibits free radical scavenging activity, potentially offering protection against oxidative stress-related diseases [].

Isoorientin, also known as homoorientin, is a naturally occurring flavone classified as a C-glycosyl flavonoid. Its chemical structure is characterized by the presence of a beta-D-glucosyl residue at the 6-position of luteolin, leading to the formula C21H20O11 . Isoorientin has been isolated from various plant sources, including Pueraria tuberosa, Vitex negundo, Terminalia myriocarpa, and the Açaí palm, among others . This compound is recognized for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential neuroprotective properties.

Research suggests Isoorientin may exert its effects through various mechanisms:

  • Antioxidant activity: Scavenging free radicals due to the presence of hydroxyl groups [].
  • Enzyme inhibition: May inhibit enzymes like cyclooxygenase-2 (COX-2) involved in inflammation [].
  • Interaction with other molecules: May interact with cellular signaling pathways to exert its biological effects [].

Limited information exists on the specific safety profile of Isoorientin. However, generally, flavonoids are considered relatively safe for consumption at dietary levels []. More research is needed to determine potential side effects or interactions with medications.

Please note:

  • The information on chemical reactions and mechanism of action is based on the general properties of flavonoids and may require further investigation specific to Isoorientin.
  • Data on physical and chemical properties is estimated based on similar compounds.
Typical of flavonoids, including oxidation and reduction processes. Its antioxidant properties allow it to act as a radical scavenger, effectively neutralizing free radicals and reducing oxidative stress . The compound's ability to inhibit cyclooxygenase-2 (COX-2) suggests it can modulate inflammatory pathways by interfering with the synthesis of pro-inflammatory mediators . Additionally, isoorientin has shown potential in regulating signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathways, influencing cellular responses to stimuli .

Isoorientin exhibits significant biological activities that have garnered attention in pharmacological research. Key activities include:

  • Anti-inflammatory Effects: Isoorientin has been demonstrated to reduce the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in both in vitro and in vivo models .
  • Antioxidant Properties: The compound enhances the activity of antioxidant enzymes like catalase and glutathione S-transferase, thereby protecting cells from oxidative damage .
  • Neuroprotective Effects: Isoorientin has shown promise in protecting against neurodegenerative conditions like Alzheimer's disease by mitigating oxidative stress and inflammation in neuronal cells .

Isoorientin can be synthesized through various methods, including:

  • Natural Extraction: It is commonly isolated from plant materials using solvent extraction techniques followed by chromatographic methods to purify the compound.
  • Chemical Synthesis: Synthetic approaches may involve glycosylation reactions where glucose moieties are introduced to luteolin derivatives under specific catalytic conditions.
  • Biotechnological Methods: Enzymatic synthesis using glycosyltransferases can also be employed to produce isoorientin from precursors .

Isoorientin's unique properties lend themselves to several applications:

  • Pharmaceutical Development: Due to its anti-inflammatory and antioxidant effects, isoorientin is being explored for use in treatments for conditions such as arthritis, cardiovascular diseases, and neurodegenerative disorders .
  • Nutraceuticals: Its presence in various foods suggests potential health benefits when consumed as part of a diet rich in flavonoids.
  • Cosmetic Industry: The compound's antioxidant properties make it a candidate for inclusion in skincare products aimed at preventing oxidative damage .

Research indicates that isoorientin interacts with several biological targets. For instance:

  • Glycogen Synthase Kinase 3 Beta (GSK3β): Isoorientin inhibits GSK3β activity by increasing its phosphorylation status, which is associated with reduced inflammation and improved cellular integrity .
  • Cytokine Production: Studies have shown that isoorientin can modulate cytokine production in macrophages, thereby influencing immune responses .

These interactions highlight its potential therapeutic utility across various health conditions.

Isoorientin shares structural similarities with other flavonoids but possesses unique characteristics that set it apart. Here are some similar compounds:

CompoundStructure TypeUnique Features
LuteolinFlavoneParent compound; known for broad anti-inflammatory effects.
ApigeninFlavoneExhibits anti-anxiety effects; structurally similar but lacks C-glucosyl substitution.
QuercetinFlavonolKnown for strong antioxidant properties; differs by hydroxyl group positioning.
RutinFlavonol glycosideContains a sugar moiety; primarily used for vascular health benefits.

Isoorientin's distinctive C-glycosyl structure contributes to its specific pharmacological effects, differentiating it from other flavonoids that may not exhibit the same degree of anti-inflammatory or neuroprotective activity.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

448.10056145 g/mol

Monoisotopic Mass

448.10056145 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A37342TIX1

Other CAS

4261-42-1

Wikipedia

Isoorientin
Strontium_phosphide

Dates

Modify: 2023-08-15
1. Ye, T., Su, J., Huang, C., et al. Isoorientin induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells Onco. Targets Ther. 9, 7481-7492 (2016).
2. Anilkumar, K., Reddy, G.V., Azad, R., et al. Evaluation of anti-inflammatory properties of isoorientin isolated from tubers of Pueraria tuberosa Oxid. Med. Cell. Longev. 5498054, (2017).
3. Karaoğlan, E.S., Albayrak, A., Kutlu, Z., et al. Gastroprotective and antioxidant effects of Eremurus spectabilis Bieb. methanol extract and its isolated component isoorientin on indomethacin induced gastric ulcers in rats Acta. Cir. Bras. 33(7), 609-618 (2018).

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